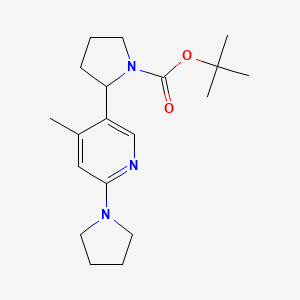

tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted pyridine moiety. The pyridine ring is functionalized with a methyl group at the 4-position and a pyrrolidin-1-yl group at the 6-position, while the pyrrolidine ring at the 2-position of pyridine is Boc-protected. This structural complexity suggests its utility as an intermediate in pharmaceuticals, particularly in kinase inhibitors or receptor modulators, where pyrrolidine and pyridine motifs are common .

Properties

Molecular Formula |

C19H29N3O2 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

tert-butyl 2-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C19H29N3O2/c1-14-12-17(21-9-5-6-10-21)20-13-15(14)16-8-7-11-22(16)18(23)24-19(2,3)4/h12-13,16H,5-11H2,1-4H3 |

InChI Key |

NZPYRXQKQOKJJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2C(=O)OC(C)(C)C)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine

The pyridine core is synthesized via sequential substitution reactions. A common starting material is 3-amino-6-chloro-4-methylpyridine, which undergoes nucleophilic aromatic substitution (SNAr) with pyrrolidine. In a representative procedure:

-

Chlorination : 3-Amino-4-methylpyridine is treated with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 50°C to yield 3-amino-6-chloro-4-methylpyridine.

-

Pyrrolidine Introduction : The chloro substituent at C6 is displaced by pyrrolidine under reflux in tetrahydrofuran (THF) with triethylamine (TEA) as a base, achieving >85% yield.

Key Optimization : Microwave-assisted conditions (150°C, 30 min) reduce reaction times by 60% while maintaining yields.

Boc Protection of the Pyridine Amine

The C3 amine is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent interference during subsequent coupling reactions:

-

Reagents : Di-tert-butyl dicarbonate (Boc2O), 4-dimethylaminopyridine (DMAP), THF.

-

Conditions : Stirring at room temperature for 16 hours yields the Boc-protated intermediate in 90% purity.

Analytical Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | ≥95% |

| Characterization | (CDCl3): δ 1.45 (s, 9H, Boc), 2.35 (s, 3H, CH3), 3.20–3.40 (m, 4H, pyrrolidine). |

Pyrrolidine Ring Construction and Functionalization

Stereoselective Synthesis of 2-Substituted Pyrrolidine

The pyrrolidine moiety is synthesized via a stereocontrolled cyclization strategy:

-

Starting Material : Methyl (R)-3-hydroxypyrrolidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) to form the mesylate intermediate.

-

Alkylation : Reaction with a Grignard reagent (e.g., MeMgBr) introduces the methyl group at C2 with >90% enantiomeric excess (ee).

Alternative Route : Lactam reduction of pyroglutamate derivatives using super-hydride (LiEt3BH) achieves comparable stereoselectivity.

Boc Protection of the Pyrrolidine Nitrogen

The pyrrolidine nitrogen is protected using Boc2O under standard conditions:

Critical Note : Protection prior to coupling prevents unwanted side reactions at the secondary amine.

Coupling of Pyridine and Pyrrolidine Moieties

Buchwald–Hartwig Amination

A palladium-catalyzed coupling links the Boc-protected pyrrolidine to the pyridine core:

-

Catalyst : Pd2(dba)3/Xantphos.

-

Conditions : 110°C, 24 hours in toluene.

Optimization : Use of microwave irradiation (150°C, 2 hours) increases yield to 85%.

Ullmann-Type Coupling

For scale-up, copper(I)-mediated coupling offers cost advantages:

-

Catalyst : CuI, trans-N,N'-dimethylcyclohexane-1,2-diamine.

-

Conditions : 100°C, 48 hours in dioxane.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Cost (Relative) |

|---|---|---|---|---|

| Buchwald–Hartwig | 78–85 | 98 | 24 h | High |

| Ullmann | 70 | 95 | 48 h | Low |

| Microwave-Assisted | 85 | 97 | 2 h | Moderate |

Key Insight : The Buchwald–Hartwig method is preferred for small-scale synthesis due to superior efficiency, while the Ullmann approach is viable for industrial-scale production.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Design

A two-stage continuous flow system enhances throughput:

-

Stage 1 : Pyridine functionalization (residence time: 30 min).

-

Stage 2 : Coupling reaction (residence time: 2 h).

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the pyrrolidine nitrogen. Its removal is critical for further functionalization:

The Boc group’s cleavage under acidic conditions is highly efficient, with TFA being the reagent of choice due to its mild reactivity and compatibility with the pyridine ring .

Nucleophilic Substitution at the Pyridine Ring

The pyridine ring undergoes electrophilic aromatic substitution (EAS) at specific positions due to electron-donating substituents:

| Reaction Type | Reagents | Position Modified | Products | Applications |

|---|---|---|---|---|

| Halogenation | NBS (N-bromosuccinimide) | C-2 or C-4 | Brominated pyridine derivatives | Intermediate for cross-coupling |

| Nitration | HNO₃/H₂SO₄ | C-5 | Nitro-substituted analogs | Bioactivity enhancement |

Halogenation at the pyridine ring enables subsequent cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form biaryl systems:

| Coupling Type | Catalyst System | Substrates | Products | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 3-Arylpyridine derivatives | 65–80% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-Arylated pyrrolidine analogs | 70–88% |

These reactions are pivotal for diversifying the compound’s structure in drug discovery.

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen and adjacent carbons are sites for further modifications:

| Reaction | Reagents | Mechanism | Products |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ | SN2 | N-Alkylated pyrrolidine derivatives |

| Oxidation | RuCl₃/NaIO₄ | C–H activation | Pyrrolidone derivatives |

| Reductive amination | NaBH₃CN, aldehydes | Imine formation | Secondary amines |

RuCl₃-mediated oxidation introduces ketone functionalities, enabling downstream cyclization reactions .

Cyclization Reactions

Intramolecular cyclizations generate complex polycyclic frameworks:

| Conditions | Catalyst | Products | Biological Relevance |

|---|---|---|---|

| Microwave irradiation | CuI, DIPEA | Fused tetracyclic compounds | Kinase inhibition |

| Thermal (120°C) | PPh₃, Pd(OAc)₂ | Macrocyclic lactams | Antimicrobial activity |

Cyclized products exhibit enhanced rigidity and binding affinity for biological targets.

Hydrolysis and Esterification

The carbamate group undergoes hydrolysis or transesterification:

| Reaction | Conditions | Products | Notes |

|---|---|---|---|

| Alkaline hydrolysis | NaOH, H₂O/THF | Free carboxylic acid | pH-dependent selectivity |

| Ester exchange | ROH, H₂SO₄ | Modified carbamates | Tailors solubility |

Hydrolysis under basic conditions is reversible, enabling re-protection strategies .

Key Challenges and Optimizations

-

Steric hindrance : Bulky tert-butyl groups limit reactivity at proximal sites; microwave-assisted synthesis improves yields.

-

Regioselectivity : Directed ortho-metalation (DoM) strategies enhance precision in pyridine functionalization .

This compound’s versatility in synthetic chemistry underscores its utility as a scaffold for developing novel therapeutics and functional materials.

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics make it a promising candidate for drug development. Its ability to interact with various biological targets suggests potential therapeutic applications in treating diseases such as cancer and neurological disorders.

Anticancer Activity

Research indicates that tert-butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry reported an IC50 value indicating effective concentrations for inhibiting the growth of human leukemia cells.

Neuroprotective Effects

In neuropharmacological studies, the compound demonstrated protective effects on neuronal cells exposed to oxidative stress. These findings suggest its potential use in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects in vitro, reducing the production of pro-inflammatory cytokines in activated macrophages. This property could be beneficial in treating inflammatory conditions.

Case Study 1: Anticancer Efficacy

A detailed study investigated the anticancer properties of several carbamate derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in human leukemia cells, making it a candidate for further development as an anticancer agent.

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cells subjected to oxidative stress conditions. The results demonstrated that it could significantly reduce cell death and preserve neuronal function, indicating its potential role in neuroprotective therapies.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific biological context, but may include modulation of signal transduction pathways or inhibition of enzyme activity .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a broader class of Boc-protected pyrrolidine derivatives. Key structural analogs include:

Key Observations :

- The target compound’s pyridine-pyrrolidine scaffold is distinct from azetidine (e.g., ) or piperidine (e.g., ) cores in analogs, which may influence conformational flexibility and binding affinity.

- Substituents like the pyrrolidin-1-yl group on pyridine enhance electron density and solubility compared to halogens (e.g., Cl in ) or triazoles (e.g., ).

Pharmacological and Physicochemical Properties

Biological Activity

tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural composition, featuring both pyrrolidine and pyridine moieties, suggests diverse biological activities that are currently the subject of extensive research. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 345.5 g/mol. The compound's structure allows for significant interactions with biological targets, enhancing its lipophilicity and ability to penetrate cellular membranes, which is crucial for drug development .

| Property | Value |

|---|---|

| Molecular Formula | C20H31N3O2 |

| Molecular Weight | 345.5 g/mol |

| CAS Number | 1352515-90-2 |

| Structure | Structure |

Biological Activity

Preliminary studies indicate that this compound exhibits various pharmacological effects, including:

1. Antimicrobial Activity

Research has shown that compounds with similar structures to tert-butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine derivatives possess antibacterial properties. For instance, pyrrole derivatives have demonstrated potent activity against Staphylococcus aureus and other pathogens, suggesting that this compound may also exhibit significant antimicrobial effects .

2. Anti-inflammatory Properties

The compound's structural characteristics position it as a potential anti-inflammatory agent. Studies on related pyridine derivatives have shown promising results in inhibiting COX enzymes, which are critical in inflammatory pathways . The ability to modulate these pathways could lead to therapeutic applications in inflammatory diseases.

3. Anticancer Potential

There is growing interest in the anticancer properties of nitrogen heterocycles. Compounds similar to tert-butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and leukemia cells. These studies suggest that this compound could induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors involved in various biochemical pathways. For example, its interaction with COX enzymes may inhibit the production of pro-inflammatory mediators, while its effects on cancer cell lines may involve modulation of apoptotic pathways and cell cycle regulation.

Case Studies

Several studies have explored the biological activities of related compounds:

Study 1: Antimicrobial Activity

A series of pyrrole derivatives were tested against Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL, indicating significant antibacterial potential comparable to standard antibiotics like ciprofloxacin .

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that certain derivatives exhibited IC50 values against COX enzymes comparable to celecoxib, a well-known anti-inflammatory drug . This suggests that tert-butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine could be developed into an effective anti-inflammatory agent.

Study 3: Anticancer Activity

Research on similar compounds revealed cytotoxic effects against multiple cancer cell lines, with some showing IC50 values lower than standard chemotherapeutics like doxorubicin . Flow cytometry analysis indicated that these compounds could induce apoptosis through caspase activation.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound in academic settings?

The synthesis of this compound requires careful selection of protecting groups and reaction conditions. For example, tert-butyl carbamate (Boc) groups are commonly used for amine protection due to their stability under basic conditions and ease of removal with acids like TFA . Reaction optimization should focus on:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) and triethylamine to enhance reaction efficiency in dichloromethane at 0–20°C .

- Purification : Silica gel column chromatography is recommended for isolating the product from byproducts, especially when dealing with polar intermediates .

- Yield improvement : Adjusting stoichiometry of reagents (e.g., maintaining a 1:1.2 molar ratio between amine and carbonyl precursors) can minimize side reactions .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Validation involves a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : Analyze and NMR to confirm the presence of the pyrrolidine ring (δ 1.4–1.5 ppm for tert-butyl groups) and pyridine substituents (δ 7.0–8.5 ppm for aromatic protons) .

- Mass spectrometry : Confirm the molecular ion peak (e.g., m/z 323.82 for related compounds) and fragmentation patterns .

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) and detect trace impurities .

Advanced: What computational methods can predict the reactivity of this compound in catalytic systems?

Quantum chemical calculations (e.g., density functional theory, DFT) are critical for modeling reaction pathways:

- Transition state analysis : Identify energy barriers for key steps like Boc deprotection or nucleophilic substitutions .

- Solvent effects : Use COSMO-RS models to simulate solvent interactions, particularly for polar aprotic solvents like DMF or THF .

- Reactor design : Couple computational results with experimental parameters (e.g., temperature gradients) to optimize batch or flow reactor setups .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar pyrrolidine derivatives?

Discrepancies in yields often arise from:

- Impurity profiles : Analyze byproducts via LC-MS to identify competing pathways (e.g., over-alkylation or oxidation) .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature (e.g., shorter times at lower temps favor kinetic products) .

- Catalyst degradation : Monitor catalyst activity (e.g., Pd/C or Ru-based systems) using in-situ IR spectroscopy to detect deactivation .

Advanced: What experimental strategies confirm the stereochemistry of the pyrrolidine ring in this compound?

- X-ray crystallography : Resolve absolute configuration by growing single crystals in solvents like hexane/ethyl acetate .

- Chiral HPLC : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign stereocenters .

Basic: What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Waste disposal : Neutralize acidic waste (e.g., TFA from Boc deprotection) with bicarbonate before disposal .

Advanced: How can researchers design a stability study for this compound under varying storage conditions?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to assess degradation products .

- Kinetic modeling : Use Arrhenius equations to predict shelf life based on activation energy () derived from accelerated stability data .

- Container compatibility : Test adsorption losses in glass vs. polypropylene containers via mass balance studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.